2-Aminohept-6-ynamide
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Overview
Description
2-Aminohept-6-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohept-6-ynamide typically involves the use of trichloroethene as a two-carbon synthon . The process begins with the addition of an amide to dichloroacetylene, forming a dichloroenamide intermediate. This intermediate undergoes elimination to yield the ynamide . The reaction conditions are generally mild and involve the use of basic catalysts .
Industrial Production Methods: Industrial production of ynamides, including this compound, often employs copper-catalyzed couplings of amides with alkynes or their derivatives . This method is favored for its efficiency and the ability to produce a wide range of ynamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohept-6-ynamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The reactions of this compound can yield a variety of products, including keteniminium ions, carbenes, and carbenoids .
Scientific Research Applications
2-Aminohept-6-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a coupling reagent in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Aminohept-6-ynamide involves its ability to form reactive intermediates such as keteniminium ions and carbenes . These intermediates can participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions . The molecular targets and pathways involved often include nucleophilic centers in biological molecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
N-Acylsulfonamides: Feature a sulfonamide group and are used in pharmaceutical applications.
Uniqueness: 2-Aminohept-6-ynamide is unique due to its strongly polarized triple bond, which enables a wide range of chemical transformations not possible with other similar compounds . This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-aminohept-6-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H2,9,10) |
InChI Key |
ODIKJHKFWQJPTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(C(=O)N)N |
Origin of Product |
United States |
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